molecular formula C13H12Cl3NO3 B5561790 2,3,3-Trichloroprop-2-enyl 4-anilino-4-oxobutanoate

2,3,3-Trichloroprop-2-enyl 4-anilino-4-oxobutanoate

Cat. No.: B5561790
M. Wt: 336.6 g/mol
InChI Key: NJZRBQUTRYTRFO-UHFFFAOYSA-N
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Description

2,3,3-Trichloroprop-2-enyl 4-anilino-4-oxobutanoate is an organic compound with the molecular formula C13H12Cl3NO3 It is a chlorinated derivative of a butanoate ester, featuring both an anilino group and a trichloropropenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trichloroprop-2-enyl 4-anilino-4-oxobutanoate typically involves the reaction of 2,3,3-trichloropropene with 4-anilino-4-oxobutanoic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the desired product is obtained. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to isolate the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trichloroprop-2-enyl 4-anilino-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the trichloropropenyl group to a less chlorinated form.

    Substitution: The chlorine atoms in the trichloropropenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce less chlorinated alkanes or alkenes.

Scientific Research Applications

2,3,3-Trichloroprop-2-enyl 4-anilino-4-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,3-Trichloroprop-2-enyl 4-anilino-4-oxobutanoate involves its interaction with specific molecular targets. The trichloropropenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The anilino group may also contribute to its biological activity by interacting with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

    2,3,3-Trichloroprop-2-enyl 4-anilino-4-oxopentanoate: Similar structure but with an additional carbon in the backbone.

    2,3,3-Trichloroprop-2-enyl 4-anilino-4-oxobutanoate: A closely related compound with slight variations in the substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trichloropropenyl group provides reactivity that is not commonly found in other similar compounds, making it valuable for specialized applications .

Properties

IUPAC Name

2,3,3-trichloroprop-2-enyl 4-anilino-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl3NO3/c14-10(13(15)16)8-20-12(19)7-6-11(18)17-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZRBQUTRYTRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=C(Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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